1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile
Description
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile is a fluorinated piperidine derivative characterized by a trifluoroethyl group at the piperidine nitrogen and a carbonitrile substituent at the 4-position. Its molecular formula is C₈H₁₁F₃N₂, with a molecular weight of 204.19 g/mol. This compound is cataloged in the Combi-Blocks Fluoro Compounds Catalog (Catalog No. QD-8616) with a purity ≥95% and CAS number information . The trifluoroethyl group enhances lipophilicity and metabolic stability, while the carbonitrile moiety may contribute to hydrogen bonding or serve as a pharmacophore in drug discovery.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVHOMSEERJMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This method involves the nucleophilic substitution of a suitable piperidine precursor with a trifluoroethyl halide, typically 2,2,2-trifluoroethyl bromide or chloride, to introduce the trifluoroethyl group at the nitrogen atom of the piperidine ring.
Reaction Conditions
- Reagents: 2,2,2-Trifluoroethyl halide, piperidine derivative
- Solvent: Acetone or acetonitrile
- Catalysts: Usually none, but sometimes a base like potassium carbonate is used
- Temperature: Elevated, around 50-80°C
- Time: Several hours, depending on the reactivity
Process
The nucleophilic nitrogen of piperidine attacks the electrophilic carbon of trifluoroethyl halide, forming the N-(2,2,2-trifluoroethyl)piperidine intermediate. The nitrile group can then be introduced via subsequent reactions, such as oxidation or substitution at the 4-position of the piperidine ring.
Data Table: Typical Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Reagent | 2,2,2-Trifluoroethyl bromide | , |
| Solvent | Acetonitrile | |
| Base | Potassium carbonate | |
| Temperature | 60-80°C | |
| Reaction Time | 12-24 hours | , |
Multi-step Synthesis via Intermediate Formation
Method Overview
This approach involves synthesizing an intermediate, such as 1-(2,2,2-trifluoroethyl)piperidin-4-one, followed by conversion into the nitrile derivative.
Key Steps
Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-one
- Reaction: Hydrogenation of 1-(2,2,2-trifluoroethyl)piperidin-4-ol or oxidation of related precursors
- Conditions: Hydrogenation with Pd/C catalyst under hydrogen pressure (~1-3 MPa) at 25-50°C
Step 2: Conversion to nitrile
- Reaction: The ketone reacts with cyanide sources such as sodium cyanide or potassium cyanide
- Conditions: Reflux in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, with a catalyst or base
Data Table: Synthesis of Nitrile from Ketone Intermediate
| Parameter | Value | Reference |
|---|---|---|
| Cyanide Source | Sodium cyanide | , |
| Solvent | DMF or acetonitrile | |
| Temperature | 80-120°C | |
| Reaction Time | 6-12 hours | , |
Alternative Route: Using Carboxylic Acid Derivatives
Method Overview
This route involves the synthesis of a carboxylic acid derivative of the piperidine ring, followed by dehydration to form the nitrile.
Process
Data Table: Carboxylic Acid to Nitrile Conversion
| Parameter | Value | Reference |
|---|---|---|
| Reagent for dehydration | Thionyl chloride | |
| Temperature | 70-100°C | |
| Reaction Time | 4-8 hours |
Summary of Research Findings and Patent Literature
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHFN
- Molecular Weight : Approximately 232.21 g/mol
- CAS Number : 1343194-36-4
The presence of the trifluoroethyl group enhances the compound's lipophilicity and biological activity, making it a valuable intermediate in drug development.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile has been explored in various research domains:
Medicinal Chemistry
This compound serves as a precursor for synthesizing various pharmacologically active agents. Its derivatives have shown potential in treating several diseases due to their unique structural properties.
Organic Synthesis
The compound is utilized as a building block in the synthesis of complex organic molecules. Its reactivity allows for modifications that can yield diverse chemical entities.
Biological Studies
Research has indicated that derivatives of this compound exhibit significant biological activities, including antiviral and anticancer properties.
The biological activities associated with 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile and its derivatives are summarized in Table 1.
| Biological Activity | Target | Mechanism | References |
|---|---|---|---|
| Antiviral | HCV NS5B Polymerase | Inhibition of viral replication | |
| Anticancer | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition of insulin signaling pathways | |
| Antimicrobial | Various bacterial strains | Disruption of bacterial cell wall synthesis |
Case Studies
Case Study 1: Synthesis of PTP1B Inhibitors
Research demonstrated that compounds derived from 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile exhibited enhanced binding affinities towards PTP1B. This suggests potential therapeutic applications in managing diabetes and obesity-related conditions.
Case Study 2: HCV Inhibition Studies
A study focused on synthesizing antiviral compounds from this precursor revealed significant activity against hepatitis C virus (HCV), highlighting its utility in developing novel antiviral therapies.
Future Prospects
The unique combination of fluorine and piperidine structures in 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile opens avenues for further research into its biological applications. Future studies should aim to:
- Elucidate detailed mechanisms of action.
- Optimize synthesis routes for higher yields.
- Explore additional therapeutic potentials across various disease models.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
(a) 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile
- Structure : Replaces the trifluoroethyl group with a trifluoroacetyl (CF₃CO-) group.
- Properties : The electron-withdrawing acetyl group increases polarity and reactivity compared to the trifluoroethyl analog. Its molecular formula is C₈H₉F₃N₂O , with a molecular weight of 206.17 g/mol .
- Applications : Likely used as an intermediate in organic synthesis due to its reactive ketone group.
(b) 1-(3-Bromo-5-chloropyridin-4-yl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-4-carbonitrile
- Structure : Features a pyridinyl substituent and a bulky tert-butyldimethylsilyl (TBS)-protected hydroxyl group.
- Reported purity is 68% .
- Applications : Likely explored in medicinal chemistry for kinase inhibition or as a building block in nucleoside analogs.
(c) 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Functional Group Variations
(a) Carbonitrile vs. Carboxylic Acid: 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure : Contains an ethoxycarbonyl (-COOEt) and carboxylic acid (-COOH) group instead of trifluoroethyl and carbonitrile.
- Properties : Higher polarity due to carboxylic acid, with a molecular weight of 215.22 g/mol. Predicted Log S (solubility) is -1.84, indicating moderate aqueous solubility .
- Applications : Useful in peptide synthesis or as a zwitterionic intermediate.
(b) 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Structure : Integrates a pyridine-carbonitrile core with a methylpiperazinyl group.
- Synthesized via single-crystal X-ray diffraction-confirmed methods .
- Applications: Potential antimicrobial or anticancer agent due to heteroaromatic motifs.
Data Table: Key Properties of Selected Compounds
Biological Activity
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄F₃N
- Molecular Weight : 201.22 g/mol
- Functional Groups : Piperidine ring, nitrile group, trifluoroethyl substituent.
The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's interactions with biological targets.
The biological activity of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions.
- Receptor Modulation : It may act as a ligand for specific receptors involved in signaling pathways related to inflammation and pain.
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from excitotoxicity, suggesting a role in neurodegenerative disease prevention.
Biological Assays and Findings
Research has demonstrated various biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Potential
In a study evaluating the cytotoxic effects of various piperidine derivatives, 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile exhibited significant selective cytotoxicity against breast cancer cell lines. The mechanism involved modulation of apoptosis pathways leading to increased cell death compared to controls. This suggests its potential as a lead compound for developing anticancer therapies.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective properties of this compound. It was found to inhibit excitotoxicity in neuronal cultures, providing protective benefits against conditions such as Alzheimer's disease. The study indicated that the compound could reduce oxidative stress and improve cell viability under neurotoxic conditions.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 1-(Trifluoromethyl)piperidine | Moderate anti-inflammatory | Lacks nitrile group |
| 1-(Perfluoroethyl)piperidine | Lower cytotoxicity | More hydrophilic |
| 1-(2-Chloroethyl)piperidine | Higher toxicity | Less selective for cancer cells |
Q & A
Q. What are the common synthetic routes for 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination of piperidine derivatives with trifluoroethyl groups. For example, reacting 4-cyanopiperidine with 2,2,2-trifluoroethyl bromide in the presence of a base like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization can be achieved by:
-
Screening bases (e.g., NaH vs. K₂CO₃) to minimize side reactions.
-
Adjusting solvent polarity to improve solubility of intermediates.
-
Using computational tools (e.g., DFT calculations) to predict reaction pathways and transition states, as demonstrated in ICReDD’s quantum chemical reaction path searches .
Q. How is the structural integrity of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile confirmed using spectroscopic techniques?
- Methodological Answer: Structural validation requires a combination of:
-
NMR : H and C NMR to confirm the trifluoroethyl group (e.g., CF₃ signal at ~120 ppm in F NMR) and piperidine ring conformation.
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 223.085).
-
X-ray Crystallography : For unambiguous confirmation, as seen in structurally similar carbonitriles (e.g., bond angles and torsional strain analysis in pyridine-carbonitrile derivatives) .
- Reference Data:
In related compounds, X-ray studies revealed C–C bond angles of ~109.5° in the piperidine ring, confirming sp³ hybridization .
- Reference Data:
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile in novel reactions?
- Methodological Answer: Quantum mechanical methods (e.g., DFT, MD simulations) enable:
-
Reactivity Prediction : Calculating Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile group may act as a hydrogen-bond acceptor, influencing catalytic interactions.
-
Transition-State Analysis : Modeling SN2 pathways for trifluoroethyl group substitution.
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Solvent Effects : COSMO-RS simulations to optimize solvent selection for reactions involving polar intermediates .
- Case Study:
ICReDD’s hybrid computational-experimental approach reduced reaction development time by 50% for similar heterocycles .
- Case Study:
Q. What strategies resolve discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?
- Methodological Answer: Address discrepancies through:
-
Iterative Refinement : Adjust computational parameters (e.g., solvent dielectric constant in NMR chemical shift predictions).
-
Dynamic NMR Experiments : To probe conformational flexibility (e.g., ring inversion in piperidine at variable temperatures).
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Cross-Validation : Compare with structurally characterized analogs (e.g., pyridine-3-carbonitrile derivatives with trifluoromethyl groups) .
- Example:
In pyridine-carbonitriles, deviations in H NMR shifts (<0.2 ppm) were resolved by incorporating solvent effects into DFT models .
- Example:
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity, and how can reactor design address them?
- Methodological Answer: Challenges include:
- Exothermic Reactions : Trifluoroethylation steps may require controlled heat dissipation.
- Byproduct Formation : Competing N-alkylation vs. O-alkylation in polar solvents.
Solutions involve:
-
Flow Reactors : Ensure precise temperature control and residence time, as applied in piperidine derivative syntheses .
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Membrane Separation : Purify intermediates using nanofiltration membranes to remove unreacted starting materials .
Q. What safety protocols are critical when handling intermediates during multi-step synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile?
- Methodological Answer: Critical protocols include:
-
Hazard Assessment : Monitor for toxic byproducts (e.g., HCN release during nitrile hydrolysis) using real-time gas sensors .
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Waste Management : Segregate fluorinated waste for specialized disposal to prevent environmental contamination .
-
Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods with HEPA filters, as recommended for trifluoroethyl compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
